Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate

Description

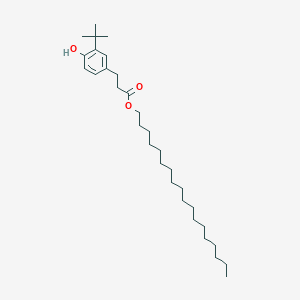

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 110729-26-5) is a synthetic phenolic antioxidant with the molecular formula C₃₁H₅₄O₃ and a molecular weight of 474.76 g/mol . Structurally, it consists of a hydroxyl-substituted phenyl group (with a tert-butyl group at the 3-position and a hydroxyl group at the 4-position) linked to an octadecyl ester chain via a propanoate bridge.

Notably, this compound is distinct from its structurally similar derivative, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 2082-79-3), which features two tert-butyl groups at the 3- and 5-positions of the phenyl ring. The di-tert-butyl variant is more extensively studied and commercially utilized (e.g., Irganox 1076, Antioxidant 1076) .

Properties

IUPAC Name |

octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBPLFFEZVVMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C=C1)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016662 | |

| Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110729-26-5 | |

| Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol.

Reduction: Reduction reactions can convert the oxidized products back to the original compound.

Substitution: The phenolic hydroxyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Polymer Stabilization

Overview : Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is primarily employed as a stabilizer in the plastics industry. Its long hydrophobic tail enhances compatibility with polymers and reduces volatility compared to simpler antioxidants.

Mechanism of Action : The compound functions by terminating free radical chain reactions that lead to polymer degradation. It achieves this through hydrogen atom transfer or single electron transfer from its phenolic group to free radicals, thereby preventing further chain propagation .

Applications :

- Commodity Plastics : It is extensively utilized in polyethylene and polypropylene production to enhance oxidative stability and prolong material life.

- Food Packaging : Incorporated into plastic materials during manufacturing, it helps maintain the integrity of food packaging by preventing degradation over time.

| Application Area | Benefits |

|---|---|

| Commodity Plastics | Enhances oxidative stability |

| Food Packaging | Maintains material properties over time |

Wastewater Treatment

Application : this compound is utilized in wastewater treatment systems to neutralize harmful oxidative compounds that can disrupt the treatment process.

Results : The incorporation of this compound has been shown to improve the efficiency of wastewater treatment processes, leading to enhanced quality of treated water.

Antifungal Activity

Research Findings : Recent studies have highlighted the compound's potential antifungal properties. A soil bacterial isolate, Alcaligenes faecalis, has been identified as a producer of this compound, demonstrating significant antagonistic activity against fungi such as Candida albicans and Aspergillus niger.

Optimization Studies : Using response surface methodology, optimal conditions for producing this antifungal metabolite were established, resulting in a significant increase in yield .

| Parameter | Optimal Value |

|---|---|

| Temperature | 30 °C |

| Agitation | 150 rpm |

| Glucose | 1 g/l |

| Peptone | 2 g/l |

| pH | 8 |

Environmental Considerations

While this compound is generally considered low in toxicity, some studies suggest potential endocrine-disrupting effects that warrant further investigation. Environmental studies have assessed its degradation and release from polymer matrices, indicating that photooxidation is an effective method for degrading this compound in waste disposal scenarios .

Mechanism of Action

The mechanism of action of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate involves its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation of polymers . The steric hindrance provided by the tert-butyl groups enhances the stability of the antioxidant, making it more effective in protecting polymers from oxidation .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Structural Implications :

- The di-tert-butyl variant’s additional tert-butyl group enhances steric protection of the phenolic hydroxyl group, improving antioxidant stability .

Key Findings :

- The di-tert-butyl derivative demonstrates broad-spectrum antifungal activity , with in vivo studies showing significant reductions in fungal load and inflammatory markers in infected tissues .

- Its formulation as a nanosponge hydrogel improves drug release kinetics and stability, achieving a 2.5-fold increase in skin permeability compared to conventional formulations .

Biological Activity

Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate, commonly known as Irganox 1076, is a phenolic antioxidant widely utilized in various applications, particularly in the stabilization of polymers and food packaging materials. This article delves into its biological activity, focusing on its antioxidant properties, safety assessments, and emerging research findings.

- Molecular Formula: C₃₅H₆₂O₃

- Molecular Weight: Approximately 530.88 g/mol

- Appearance: White to almost white powder or crystalline solid

- Melting Point: 50°C to 55°C

The compound's structure features a long aliphatic hydrocarbon chain that enhances its solubility in organic solvents and compatibility with hydrophobic substrates, making it effective in various formulations.

Antioxidant Activity

Irganox 1076 exhibits significant antioxidant activity due to its ability to scavenge free radicals. The mechanism involves the donation of hydrogen atoms from its hydroxyl group, stabilizing free radicals and terminating oxidative chain reactions. This property is crucial in preventing oxidative degradation of materials, particularly in polymers like polyvinyl chloride (PVC) and olefin polymers .

Comparative Antioxidant Efficacy

Research has compared the antioxidant activity of Irganox 1076 with other common antioxidants. The following table summarizes key findings:

| Antioxidant | Radical Scavenging Activity | Applications |

|---|---|---|

| Irganox 1076 | High | Polymer stabilization, food packaging |

| Butylated Hydroxytoluene (BHT) | Moderate | Food preservation |

| α-Tocopherol | Very High | Nutritional supplements |

Safety Assessments

The safety profile of Irganox 1076 has been extensively evaluated by regulatory bodies such as the US Food and Drug Administration (FDA). A notable study established a No Observed Adverse Effect Level (NOAEL) of 64 mg/kg body weight per day based on chronic exposure studies in rats. The cumulative estimated dietary intake was found to be approximately 4.5 mg/person/day, indicating a substantial margin of safety for consumer exposure .

Case Studies and Research Findings

- Antifungal Activity : A recent study identified octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as an antifungal metabolite produced by Alcaligenes faecalis MT332429. The optimization of production conditions resulted in a 2.48-fold increase in antifungal metabolite yield, demonstrating its potential as a natural preservative .

- Migration Studies : Investigations into the migration behavior of Irganox 1076 from plastic materials into food simulants have been conducted to ensure compliance with safety regulations. These studies confirm that under certain conditions, the compound can migrate effectively without posing health risks.

- Stability Under Processing Conditions : Research indicates that Irganox 1076 maintains stability under varying processing temperatures and conditions, supporting its use as a processing stabilizer in food contact applications .

Q & A

Q. What are the standard methods for synthesizing Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with stearyl alcohol using catalysts such as tetrabutyl titanate or zirconate. Optimization strategies include:

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer: Key methods include:

- HPLC-UV (λ = 275 nm) for purity assessment, with ≥99% purity achievable via crystallization in ethanol .

- FTIR spectroscopy to identify functional groups (O–H stretch at 3500 cm⁻¹, ester C=O at 1730 cm⁻¹).

- NMR spectroscopy for structural confirmation (e.g., tert-butyl protons at δ 1.28 ppm in ¹H NMR) .

Q. What are the recommended storage conditions to maintain the compound's stability during long-term studies?

Answer:

- Store under inert gas (argon) at –20°C in amber glass containers to prevent oxidation.

- Conduct monthly FTIR checks to detect oxidation (e.g., new carbonyl peaks >1700 cm⁻¹) .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its antioxidant mechanism in polymer matrices?

Answer:

- The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, while tert-butyl groups provide steric hindrance, stabilizing the phenoxyl radical.

- Methodological validation involves electron paramagnetic resonance (EPR) to track radical scavenging and accelerated aging tests with FTIR monitoring of oxidation induction times .

Q. How do conflicting data regarding the compound's thermal stability in different polymer systems arise, and what experimental approaches resolve these discrepancies?

Answer: Discrepancies may stem from:

Q. What molecular dynamics (MD) approaches are suitable for simulating the antioxidant behavior of this compound in complex systems?

Answer:

Q. What methodologies are recommended for assessing the environmental impact of this compound in aquatic systems?

Answer:

Q. How can researchers optimize the compound's antifungal activity in nanosponge hydrogel formulations?

Answer:

- Use Box-Behnken experimental design to optimize drug loading (e.g., 15–25% w/w) and crosslinking density.

- Validate stability via in vitro release studies (pH 5.5 buffer) and ex vivo skin permeability assays using Franz diffusion cells.

- Compare efficacy against C. albicans with fluconazole controls via broth microdilution assays (MIC90 ≤ 2 µg/mL) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points (50–52°C vs. 117.1°C) for this compound?

Answer:

Q. What experimental approaches reconcile conflicting antioxidant efficiency data in polyolefins versus polyesters?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.